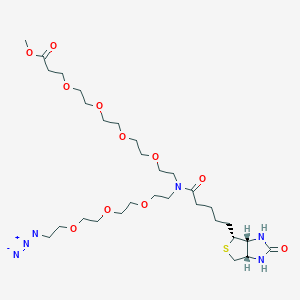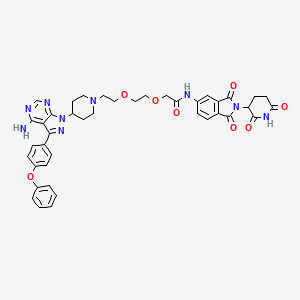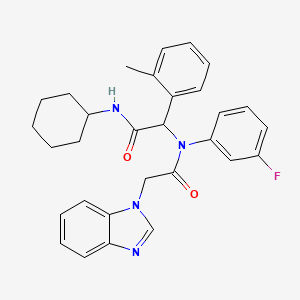
N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester
Vue d'ensemble
Description
“N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester” is a complex organic compound. It likely contains an azide group and a methyl ester terminal group . It’s a non-cleavable linker for bio-conjugation that contains an Azide group and a NHS group linked through a linear PEG chain . It’s a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .
Synthesis Analysis
Azido-PEG3-NHS ester is a PEG derivative containing an azide group and an NHS ester. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .
Molecular Structure Analysis
The molecular formula of Azido-PEG3-NHS ester is C13H20N4O7 . The molecular weight is 344.32 g/mol . The InChI string is InChI=1S/C13H20N4O7/c14-16-15-4-6-22-8-10-23-9-7-21-5-3-13(20)24-17-11(18)1-2-12(17)19/h1-10H2 .
Chemical Reactions Analysis
Azido-functionalized poly (ethylene glycol) (PEG) derivatives are finding ever-increasing applications in the areas of conjugation chemistry and targeted drug delivery by their judicious incorporation into nanoparticle-forming polymeric systems .
Physical And Chemical Properties Analysis
The molecular weight of Azido-PEG3-NHS ester is 344.32 g/mol . The XLogP3-AA is -0.4 . It has 0 Hydrogen Bond Donor Count and 9 Hydrogen Bond Acceptor Count . The Rotatable Bond Count is 14 . The Exact Mass is 344.13319899 g/mol . The Monoisotopic Mass is also 344.13319899 g/mol . The Topological Polar Surface Area is 106 Ų . The Heavy Atom Count is 24 .
Applications De Recherche Scientifique
1. Bioconjugation and Micelle Functionalization
A study by Wang et al. (2009) explored the bioconjugation of biotin to the interfaces of polymeric micelles using in situ click chemistry. This involved azido-containing amphiphilic triblock copolymers which self-assembled into spherical micelles with azide groups at the interface. Biotin was conjugated to the micelles, resulting in a functional interface between the hydrophilic shell and the hydrophobic core. This approach demonstrated the bioavailability of biotin to avidin, showing a promising application in drug delivery systems and bioconjugation techniques (Wang et al., 2009).
2. Streptavidin-Hydrogel for Enzyme Immobilization
In 2018, Matsumoto et al. developed a streptavidin-hydrogel using azido-modified streptavidin, which was polymerized using azido-modified branched PEG. This hydrogel exhibited gel-like mechanical properties and was used to immobilize biotin-modified molecules. This technique has significant implications in the development of biosensors and biocatalytic applications, showcasing the versatility of azido-PEG and biotin in creating functionalized materials (Matsumoto et al., 2018).
3. Synthesis of Non-radioactive Hybridization Probes
Forster et al. (1985) synthesized a photo-activatable analogue of biotin, used for preparing non-radioactive, biotin-labelled DNA and RNA hybridization probes. This method involved the stable linkage of photobiotin with nucleic acids, enhancing the sensitivity of detecting target DNA and RNA. This innovation is crucial in molecular biology, particularly in gene sequencing and diagnostics (Forster et al., 1985).
4. Metabolic Exploitation in Biotin Synthesis
Rochefort et al. (2014) investigated the metabolic exploitation of the sialic acid biosynthetic pathway to generate site-specifically labeled antibodies. They used azido-sugar antibody conjugation with phosphine-PEG-biotin, demonstrating a method to produce antibodies with azido-sugar at specific glycosylation sites. This has implications for targeted therapeutics and tumor-specific imaging agents (Rochefort et al., 2014).
Mécanisme D'action
Azido-PEG3-NHS ester is a click chemistry reagent, it contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Orientations Futures
Azido-PEG3-NHS ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It’s a click chemistry reagent, it contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This suggests that it could have potential applications in the development of novel drug delivery systems and bioconjugation applications.
Propriétés
IUPAC Name |
methyl 3-[2-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H54N6O11S/c1-40-28(38)6-10-41-14-18-45-22-23-47-21-17-44-13-9-36(8-12-43-16-20-46-19-15-42-11-7-32-35-31)27(37)5-3-2-4-26-29-25(24-48-26)33-30(39)34-29/h25-26,29H,2-24H2,1H3,(H2,33,34,39)/t25-,26-,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZFELOBFYPAJE-WWPJHQMMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCN=[N+]=[N-])C(=O)CCCCC1C2C(CS1)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCN=[N+]=[N-])C(=O)CCCC[C@@H]1[C@H]2[C@@H](CS1)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H54N6O11S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
706.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{2',6'-Dihydroxy-[1,1'-biphenyl]-4-yl}-1H-indole-3-carbonitrile](/img/structure/B609357.png)



![N-[2-chloro-5-[4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]pyridin-3-yl]methanesulfonamide](/img/structure/B609364.png)
![6-bromo-5-[(3S)-piperidin-3-yl]-3-[1-(trifluoromethyl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B609365.png)

![L-erythro-2-Hexulose, 1,4-anhydro-3,5,6-trideoxy-3-[[[1-[[4-[2-(4-methyl-1-piperazinyl)-4-thiazolyl]benzoyl]amino]cyclohexyl]carbonyl]amino]-](/img/structure/B609368.png)
![4-[8-[(3,4-dimethylphenyl)sulfamoyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B609372.png)
![6-((4-chlorobenzyl)oxy)-3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-3',5'-bis(trifluoromethyl)-[1,1'-biphenyl]-2-ol](/img/structure/B609373.png)
![4'-chloro-6-((4-chlorobenzyl)oxy)-3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-ol](/img/structure/B609374.png)

